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Compound of Interest

Compound Name: GR 113808

Cat. No.: B1672113 Get Quote

GR 113808: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4

(5-HT4). Its high affinity and specificity have established it as an invaluable pharmacological

tool for the characterization of the 5-HT4 receptor and for investigating its physiological and

pathophysiological roles. This document provides a detailed overview of the chemical structure,

physicochemical and pharmacological properties, and the primary signaling pathways

associated with GR 113808. It is intended to serve as a comprehensive resource for

researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties
GR 113808, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-

methyl-1H-indole-3-carboxylate, is a synthetic organic compound.[1] Its fundamental chemical

and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

[1-[2-

[(methylsulfonyl)amino]ethyl]-4

-piperidinyl]methyl 1-methyl-

1H-indole-3-carboxylate

[1]

CAS Number 144625-51-4 [2][3]

Molecular Formula C₁₉H₂₇N₃O₄S [2][3]

Molecular Weight 393.50 g/mol [3]

SMILES

CN1C=C(C(=O)OCC2CCN(CC

NS(C)

(=O)=O)CC2)C2=CC=CC=C12

[2]

Appearance Off-white solid [3]

Table 1: Chemical and Physical Properties of GR 113808

Pharmacological Properties
GR 113808 is distinguished by its high affinity and selectivity for the 5-HT4 receptor. It acts as a

competitive antagonist, effectively blocking the receptor's activation by serotonin and other

agonists.

Receptor Binding Affinity
The binding affinity of GR 113808 for the 5-HT4 receptor has been extensively characterized in

various in vitro systems. The following table summarizes key quantitative data.
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Parameter Species/Tissue Value Reference

pKi Guinea pig striatum 9.3 - 10.3 [3]

Kd
Cloned human 5-HT4

receptors
0.15 nM [2]

Kd Guinea pig striatum 0.4 - 1 nM [3]

pKB
Human colonic

muscle
9.43 [2]

IC50 Guinea pig striatum 113 nM [3]

Table 2: 5-HT4 Receptor Binding Affinity of GR 113808

Receptor Selectivity
A critical feature of GR 113808 is its high selectivity for the 5-HT4 receptor over other serotonin

receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as

a specific pharmacological probe.

Receptor Subtype
Selectivity Fold-Change
vs. 5-HT4

Reference

5-HT1A >300 [2]

5-HT1B >300 [2]

5-HT2A >300 [2]

5-HT2C >300 [2]

5-HT3 >300 [2]

Table 3: Selectivity of GR 113808 for 5-HT Receptor Subtypes

Experimental Protocols
The following sections outline the general methodologies for key experiments used to

characterize the pharmacological properties of GR 113808.
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Radioligand Binding Assay
This protocol describes a typical competition binding assay to determine the affinity of a test

compound for the 5-HT4 receptor using [³H]-GR 113808 as the radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:

Membrane preparations from cells expressing 5-HT4 receptors (e.g., HEK293-h5-HT4) or

from tissues rich in these receptors (e.g., guinea pig striatum).

[³H]-GR 113808 (Radioligand).

Unlabeled GR 113808 (for determining non-specific binding).

Test compounds.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed

concentration of [³H]-GR 113808 (typically near its Kd value), and varying concentrations of

the test compound. For total binding, omit the test compound. For non-specific binding, add

a high concentration of unlabeled GR 113808.

Equilibration: Incubate the plates at room temperature for a sufficient period to reach

equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of the test compound.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow

Signaling Pathways
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade

that leads to the modulation of various cellular functions.
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Gs-Protein Dependent Pathway
The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory

G-protein, Gs.

Receptor Activation: Binding of an agonist to the 5-HT4 receptor induces a conformational

change.

G-Protein Coupling: The activated receptor binds to the Gs protein, causing the exchange of

GDP for GTP on the Gαs subunit.

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl

cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Downstream Effectors: cAMP acts as a second messenger, activating downstream effectors

such as Protein Kinase A (PKA).

GR 113808, as an antagonist, binds to the 5-HT4 receptor but does not induce this

conformational change, thereby preventing the initiation of this signaling cascade.
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5-HT4 Receptor Gs-Protein Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1672113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
GR 113808 remains a cornerstone in the study of the 5-HT4 receptor. Its high potency and

selectivity allow for precise investigation of the receptor's role in various physiological systems.

The data and protocols presented in this guide offer a foundational resource for researchers

aiming to utilize this important pharmacological tool in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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